![molecular formula C14H14FN3O3 B4328176 ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4328176.png)
ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate
Overview
Description
Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate, also known as EFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFPA is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has shown potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been studied for its potential use as an anti-cancer agent. Studies have shown that ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has also been studied for its potential use as an anti-inflammatory agent. In material science, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been studied for its potential use as a building block for the synthesis of novel materials. In agriculture, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been studied for its potential use as a herbicide.
Mechanism of Action
Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDAC activity, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate induces changes in gene expression that lead to the inhibition of cell proliferation and the induction of apoptosis. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has been shown to have various biochemical and physiological effects. In cancer cells, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate induces apoptosis and inhibits cell proliferation. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate also inhibits the migration and invasion of cancer cells. In inflammatory cells, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate inhibits the production of inflammatory mediators, such as prostaglandins. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has several advantages for lab experiments, including its high yield and ease of synthesis. ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate is also stable under normal laboratory conditions. However, ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate. One direction is the development of more efficient synthesis methods that can increase the yield of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate. Another direction is the study of the pharmacokinetics and pharmacodynamics of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate in animal models. This will provide valuable information on the optimal dosing and administration of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate for therapeutic use. Another direction is the study of the potential use of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate in combination with other drugs for the treatment of cancer and other diseases. Finally, the study of the potential use of ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate as a building block for the synthesis of novel materials is an exciting area of research.
properties
IUPAC Name |
ethyl 2-[3-[(3-fluorobenzoyl)amino]pyrazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-2-21-13(19)9-18-7-6-12(17-18)16-14(20)10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAPPZBRKLZDBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-1-acetic acid, 3-[(3-fluorobenzoyl)amino]-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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